molecular formula C7H8OS B014681 4-Mercaptobenzyl alcohol CAS No. 53339-53-0

4-Mercaptobenzyl alcohol

Cat. No. B014681
CAS RN: 53339-53-0
M. Wt: 140.2 g/mol
InChI Key: XBKHQENGCLDART-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-Mercaptobenzyl alcohol and related compounds involves chemodivergent reactions, such as [5+2] cyclization and hydroxysulfenylation reactions, in the presence of Brønsted acid. These reactions provide efficient methods for constructing complex molecular scaffolds and synthesizing β-hydroxy sulfides with good yields and excellent diastereoselectivities (Zhao et al., 2016). Additionally, other synthesis approaches involve the use of o-bromobenzyl alcohols as novel annulating reagents in palladium-catalyzed reactions to form polycyclic aromatic hydrocarbons through sequential C-C bond formations (Iwasaki et al., 2015).

Molecular Structure Analysis

Molecular structure analysis, including vibrational spectroscopy and density functional theory (DFT) studies, play a crucial role in understanding the properties of 4-Mercaptobenzyl alcohol derivatives. For example, detailed studies on compounds like 2-(4-fluorobenzylideneamino)-3-mercaptopropanoic acid have been conducted to predict their IR and Raman spectra, providing insights into their structural characteristics and confirming their compositions through various spectroscopic methods (Ye et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving 4-Mercaptobenzyl alcohol derivatives include photocatalytic oxidations where these compounds are transformed into corresponding aldehydes with high conversion and selectivity under visible light irradiation. Such reactions demonstrate the compound's utility in green chemistry applications (Higashimoto et al., 2009). Moreover, catalytic activities of related mercaptobenzyl sulfonates in S-benzylation processes highlight the chemical versatility of this class of compounds (Cowper et al., 2015).

Physical Properties Analysis

The physical properties of 4-Mercaptobenzyl alcohol and its derivatives are crucial for their application in various fields. Studies on their vibrational spectra and molecular electrostatic potential surface calculations reveal important aspects of their reactivity and interactions with other molecules. Such analyses are fundamental for designing new compounds with desired physical and chemical properties (Li et al., 2015).

Scientific research applications

  • Chemical Synthesis: It is utilized in constructing benzoxathiepine scaffolds and synthesizing α-hydroxy sulfides with good yields and excellent diastereoselectivities (Zhao et al., 2016).

  • Polymer Science: The compound aids in synthesizing adjustable poly(vinyl chloride) networks. This allows for the modification of PVC to create free-hydroxy groups, resulting in the creation of flexible elastomers (Reinecke, Hidalgo & Mijangos, 1996).

  • Pharmaceutical Research: It is used in the synthesis of chiral 3-nitro-2H-thiochromenes, which exhibit antioxidant and antiproliferative activities against human solid tumor cell lines (Luque-Agudo et al., 2017).

  • Catalysis: 3-Mercaptobenzyl sulfonate, a related compound, is a potential catalyst for native chemical ligation (NCL) processes, offering increased polarity and solubility (Cowper et al., 2015).

  • Plasmonic Photocatalysis and Photovoltaics: Plasmon-driven reactions like the β-cleavage reaction of 4-mercaptobenzyl alcohol can be leveraged in these fields (Huh et al., 2019).

  • Pharmacology: 4-Hydroxybenzyl alcohol demonstrates multiple pharmacological activities, such as anti-inflammation, anti-tumor, and anti-cerebral ischemia, making it a potential pharmaceutical component (Xu et al., 2022).

  • Synthetic Chemistry: Pyrolysis of o-mercaptobenzyl alcohol yields benzo[b]thiete, a highly strained molecule with potential synthetic applications (Mao & Boekelheide, 1980).

  • Botany: It acts as a cofactor for indoleacetic acid oxidase, a plant enzyme (Mumford, Stark & Smith, 1963).

  • Neuroscience: Research indicates its potential in reducing cerebral infarct volumes in models of brain ischemia/reperfusion, making it valuable for brain injury disorders (Descamps et al., 2009).

  • Material Science: Crosslinking of PVC modified with 4-mercaptobenzyl alcohol leads to improved mechanical properties compared to linear PVC (Hidalgo, Reinecke & Mijangos, 1999).

properties

IUPAC Name

(4-sulfanylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8OS/c8-5-6-1-3-7(9)4-2-6/h1-4,8-9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKHQENGCLDART-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405479
Record name 4-Mercaptobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Mercaptobenzyl alcohol

CAS RN

53339-53-0
Record name 4-Mercaptobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-sulfanylphenyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Mercaptobenzyl alcohol
Reactant of Route 2
4-Mercaptobenzyl alcohol
Reactant of Route 3
4-Mercaptobenzyl alcohol
Reactant of Route 4
Reactant of Route 4
4-Mercaptobenzyl alcohol
Reactant of Route 5
Reactant of Route 5
4-Mercaptobenzyl alcohol
Reactant of Route 6
4-Mercaptobenzyl alcohol

Citations

For This Compound
30
Citations
H Reinecke, M Hidalgo… - Macromolecular rapid …, 1996 - Wiley Online Library
… 4-mercaptobenzyl alcohol starting from inexpensive and commercially available raw materials. For the synthesis of 4-mercaptobenzyl alcohol … dichloride to 4-mercaptobenzyl alcohol is …
M Hidalgo, H Reinecke, C Mijangos - Polymer, 1999 - Elsevier
… In a preliminary study, we reported the synthesis of two reagents, 2-mercaptobenzyl alcohol and 4-mercaptobenzyl alcohol, and their potential application in the production of …
M Hidalgo, H Reinecke, C Mijangos - Polymer, 1999 - Elsevier
… The crosslinking of poly(vinyl chloride) (PVC) modified with 4-mercaptobenzyl alcohol is studied as a function of the number of hydroxyl groups present in the polymer and the amount of …
H Huh, HD Trinh, D Lee, S Yoon - ACS applied materials & …, 2019 - ACS Publications
… We unveil the mechanism of the decarboxylation reaction of 4-mercaptobenzoic acid and extend the mechanism to account for the β-cleavage reaction of 4-mercaptobenzyl alcohol. …
Number of citations: 49 0-pubs-acs-org.brum.beds.ac.uk
S Zalipsky, N Mullah, C Engbers… - Bioconjugate …, 2007 - ACS Publications
… Amino-2-propanethiol hydrochloride (32) and 4-mercaptobenzyl alcohol (42) were prepared as described elsewhere. All the synthetic procedures below, although written for derivatives …
Number of citations: 45 0-pubs-acs-org.brum.beds.ac.uk
M Erlandsson, A Undén - Tetrahedron letters, 2006 - Elsevier
… It is clear that a more direct route to 5 would involve direct alkylation of commercially available 4-mercaptobenzaldehyde or 4-mercaptobenzyl alcohol. However, the cost of these …
T Suma, J Cui, M Müllner, S Fu, J Tran… - Journal of the …, 2017 - ACS Publications
… /2 (v/v), R f = 0.30) to obtain 4-mercaptobenzyl alcohol as a white powder (yield: 559 mg, 62%). H … 4-Mercaptobenzyl alcohol (140 mg, 1 mmol) was dissolved in CH 2 Cl 2 (0.75 mL) and …
Number of citations: 64 0-pubs-acs-org.brum.beds.ac.uk
J Xie, R Mu, M Fang, Y Cheng, F Senchyna… - Chemical …, 2021 - pubs.rsc.org
… prepared from resazurin sodium salt through reduction and acetylation 47 and conjugated to the oxidized cephalosporin chloride with a self-immolative linker 4-mercaptobenzyl alcohol …
Number of citations: 15 0-pubs-rsc-org.brum.beds.ac.uk
G Xu, W Guo, X Gu, Z Wang, R Wang, T Zhu… - CCS …, 2020 - chinesechemsoc.org
… function was afforded through the aromatic nucleophilic substitution (S N Ar) between monochlorinated boron-dipyrromethene BODIPY 1 fluorescent dye and 4-mercaptobenzyl alcohol, …
Number of citations: 31 www.chinesechemsoc.org
RM Pierson, AJ Costanza… - Journal of Polymer …, 1955 - Wiley Online Library
Modifiers with bis‐type structures are of interest as a means for conferring reactive groups onto the highest possible fraction of polymer chain ends. Various disulfides and other bis‐type …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.